(R)-alpha-Allyl-proline hydrochloride
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Overview
Description
Proline is an alpha-amino acid that is used in the biosynthesis of proteins. It contains an alpha-amino group (which is in the protonated −NH3+ form under biological conditions), an alpha-carboxylic acid group (which is in the deprotonated −COO− form under biological conditions), and a side chain pyrrolidine, making it a non-polar, aliphatic amino acid . Hydrochloride is an acid salt resulting, or regarded as resulting, from the reaction of hydrochloric acid with an organic base .
Molecular Structure Analysis
The molecular structure of a compound like “®-alpha-Allyl-proline hydrochloride” would be determined by the arrangement of its atoms and the chemical bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine molecular structures .Chemical Reactions Analysis
The chemical reactions involving “®-alpha-Allyl-proline hydrochloride” would depend on its molecular structure and the conditions under which the reactions take place. Common types of reactions include acid-base reactions, redox reactions, and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “®-alpha-Allyl-proline hydrochloride” would include characteristics such as its melting point, boiling point, solubility in water, and reactivity with other chemicals .Scientific Research Applications
- Application : L-lysine hydrochloride is used in the production of multivitamin oral suspensions. It’s an essential amino acid that contains a hydrophobic chain and fewer chromophore groups .
- Method : A novel, simple, sensitive, accurate, cost-effective, precise, and robust RP-HPLC-DAD method is used to quantify L-lysine hydrochloride in bulk drug substances and multivitamin oral suspension .
- Results : The developed method is very specific and cost-effective and does not require sample preparation and sample pretreatment .
- Application : Glycine Methyl Ester Hydrochloride (GMEHCl) is used in the fabrication of optoelectronic devices such as routers and switches .
- Method : Solvent evaporation was employed to grow an optical bulk single crystal of GMEHCl .
- Results : The crystal may have uses in various NLO and photonic device configurations .
L-lysine hydrochloride
Glycine Methyl Ester Hydrochloride
- Application : L-lysine hydrochloride is used in the production of multivitamin oral suspensions. It’s an essential amino acid that contains a hydrophobic chain and fewer chromophore groups .
- Method : A novel, simple, sensitive, accurate, cost-effective, precise, and robust RP-HPLC-DAD method is used to quantify L-lysine hydrochloride in bulk drug substances and multivitamin oral suspension .
- Results : The developed method is very specific and cost-effective and does not require sample preparation and sample pretreatment .
- Application : Glycine Methyl Ester Hydrochloride (GMEHCl) is used in the fabrication of optoelectronic devices such as routers and switches .
- Method : Solvent evaporation was employed to grow an optical bulk single crystal of GMEHCl .
- Results : The crystal may have uses in various NLO and photonic device configurations .
L-lysine hydrochloride
Glycine Methyl Ester Hydrochloride
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-prop-2-enylpyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-2-4-8(7(10)11)5-3-6-9-8;/h2,9H,1,3-6H2,(H,10,11);1H/t8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYYEOOBZVTROL-QRPNPIFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCN1)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@]1(CCCN1)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-alpha-Allyl-proline hydrochloride |
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